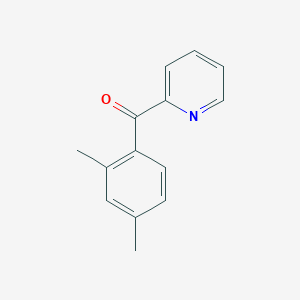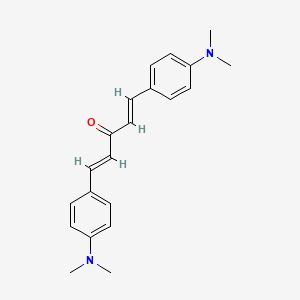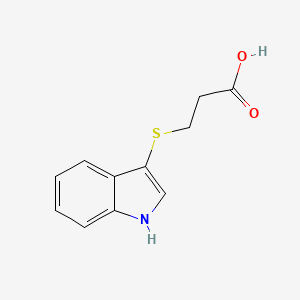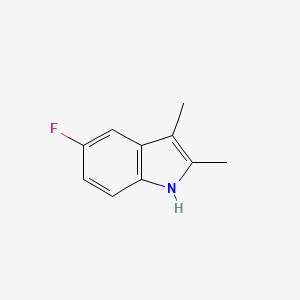
2-(2,4-Dimethylbenzoyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Dimethylbenzoyl)pyridine . .
生化分析
Biochemical Properties
2-(2,4-Dimethylbenzoyl)pyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as those utilizing pyridine coenzymes like NAD and NADP. These interactions are essential for energy production and reductive synthesis. Additionally, this compound may influence protein ADP-ribosylation, poly-ADP-ribose synthesis, and DNA ligase reactions, thereby impacting DNA repair, replication, and cellular differentiation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the balance between oxidized and reduced forms of pyridine coenzymes, thereby affecting catabolic and synthetic pathways. This modulation can lead to changes in cellular energy production, protein synthesis, and other vital cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with pyridine coenzymes, such as NAD and NADP, play a significant role in its biochemical effects. These interactions can lead to enzyme inhibition or activation, affecting various metabolic pathways and cellular processes. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism, gene expression, and overall cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and energy production. At higher doses, it may cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those utilizing pyridine coenzymes like NAD and NADP. These pathways are essential for energy production, reductive synthesis, and other cellular processes. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. Additionally, this compound may influence the production of cytotoxic compounds and the phagocytosis process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its biochemical activity and function. Studies have shown that this compound can be transported across cell membranes and distributed to different tissues, where it interacts with various biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby affecting its overall biochemical effects .
准备方法
The synthesis of 2-(2,4-Dimethylbenzoyl)pyridine typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2,4-dimethylbenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
2-(2,4-Dimethylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
科学研究应用
2-(2,4-Dimethylbenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers
相似化合物的比较
2-(2,4-Dimethylbenzoyl)pyridine can be compared with other benzoylpyridine derivatives, such as:
2-Benzoylpyridine: Lacks the methyl groups, resulting in different physical and chemical properties.
2-(2,6-Dimethylbenzoyl)pyridine: The position of the methyl groups affects the compound’s reactivity and interactions.
2-(4-Methylbenzoyl)pyridine: The presence of a single methyl group alters its steric and electronic characteristics
属性
IUPAC Name |
(2,4-dimethylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJSQABUSNKSOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355699 |
Source


|
| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-45-5 |
Source


|
| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)


![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)







